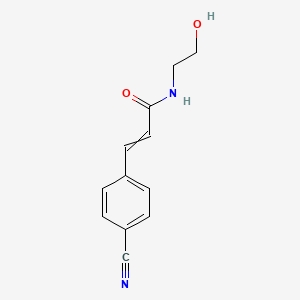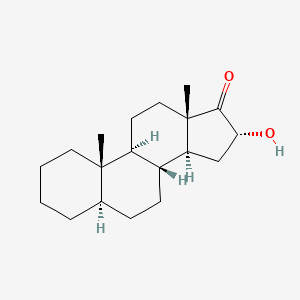
5alpha-Androstan-16alpha-ol-17-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5alpha-Androstan-16alpha-ol-17-one: is a steroid compound that belongs to the class of androgens It is structurally related to testosterone and dihydrotestosterone, which are key hormones in the development of male characteristics
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstan-16alpha-ol-17-one typically involves multiple steps starting from simpler steroid precursors. One common method involves the reduction of androstenedione to produce 5alpha-androstan-3beta,17beta-diol, which is then further modified to introduce the 16alpha-hydroxy group. This process often requires the use of specific reagents such as lithium aluminum hydride (LiAlH4) for reduction and various protecting groups to ensure selective reactions at desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure hydrogenation reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: 5alpha-Androstan-16alpha-ol-17-one can undergo oxidation reactions to form ketones or other oxidized derivatives. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can convert ketones or other oxidized forms back to alcohols. Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. For example, halogenation reactions can introduce halogen atoms at specific positions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated steroids
科学的研究の応用
Chemistry: 5alpha-Androstan-16alpha-ol-17-one is used as a precursor in the synthesis of various steroid derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with potential therapeutic applications.
Biology: In biological research, this compound is studied for its role in androgen receptor signaling pathways. It helps in understanding the mechanisms of hormone action and the development of male characteristics.
Medicine: The compound has potential applications in hormone replacement therapy and the treatment of conditions related to androgen deficiency. It is also being investigated for its anabolic effects and potential use in muscle-wasting diseases.
Industry: In the industrial sector, this compound is used in the production of steroid-based pharmaceuticals and as a reference standard in analytical laboratories.
作用機序
5alpha-Androstan-16alpha-ol-17-one exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in the development of male characteristics and other androgenic effects. The compound’s molecular targets include the androgen receptor and various co-regulatory proteins that modulate its activity.
類似化合物との比較
Testosterone: A primary male sex hormone with similar androgenic effects.
Dihydrotestosterone (DHT): A more potent androgen derived from testosterone.
Epiandrosterone: A metabolite of testosterone with weak androgenic activity.
Uniqueness: 5alpha-Androstan-16alpha-ol-17-one is unique due to its specific structural modifications, such as the 16alpha-hydroxy group, which can influence its biological activity and receptor binding affinity. This makes it a valuable compound for studying the structure-activity relationships of androgens and developing new therapeutic agents.
特性
CAS番号 |
25846-17-7 |
|---|---|
分子式 |
C19H30O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
(5R,8R,9S,10S,13S,14S,16R)-16-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,18+,19+/m1/s1 |
InChIキー |
BHZXMBDTBMXJAX-ZLOBMTTQSA-N |
異性体SMILES |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C |
正規SMILES |
CC12CCCCC1CCC3C2CCC4(C3CC(C4=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Imino-1-[2-(2-imino-4-oxoimidazolidin-1-yl)ethyl]imidazolidin-4-one](/img/structure/B13827330.png)
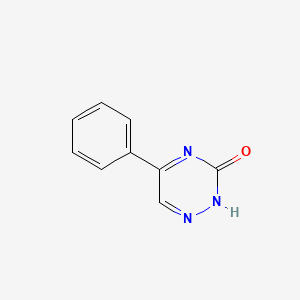
![N'-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B13827347.png)
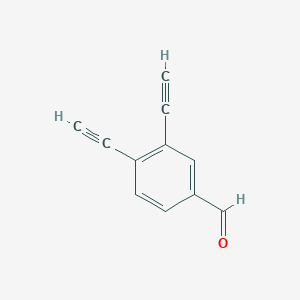
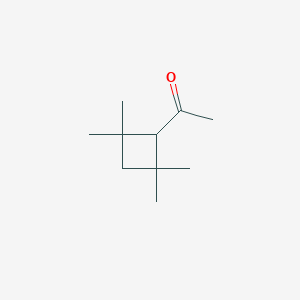
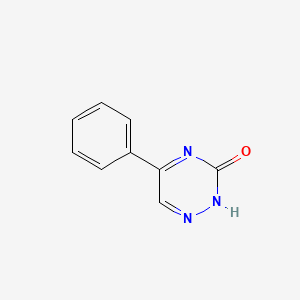
![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)
![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)
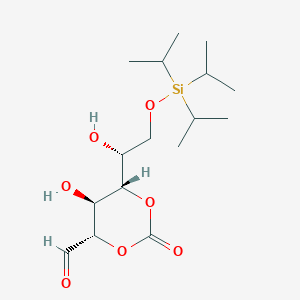

![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)
![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)
